molecular formula C6H3N5O5 B14691672 2-Azido-4,6-dinitrophenol CAS No. 33354-59-5

2-Azido-4,6-dinitrophenol

Cat. No.: B14691672
CAS No.: 33354-59-5
M. Wt: 225.12 g/mol
InChI Key: HWTBWCUBBTWHSH-UHFFFAOYSA-N
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Description

2-Azido-4,6-dinitrophenol is a nitroaromatic compound featuring an azido group (-N₃) and two nitro (-NO₂) substituents on a phenolic ring. For instance, describes its use as an intermediate in glycosylation reactions, where the azido group enables selective functionalization. The compound’s reactivity is likely influenced by the electron-withdrawing nitro groups, which stabilize the aromatic ring while enhancing the electrophilicity of adjacent positions, and the azide moiety, which can participate in click chemistry or act as a precursor for amine groups .

Properties

CAS No.

33354-59-5

Molecular Formula

C6H3N5O5

Molecular Weight

225.12 g/mol

IUPAC Name

2-azido-4,6-dinitrophenol

InChI

InChI=1S/C6H3N5O5/c7-9-8-4-1-3(10(13)14)2-5(6(4)12)11(15)16/h1-2,12H

InChI Key

HWTBWCUBBTWHSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=[N+]=[N-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-2-azidophenol typically involves the nitration of 2-azidophenol. The nitration process introduces nitro groups into the phenol ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of 4,6-dinitro-2-azidophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2-azidophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dinitro-2-azidophenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-dinitro-2-azidophenol involves its interaction with molecular targets through its nitro and azido groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Key Differences:

  • Functional Groups: The azide group in this compound distinguishes it from methyl- or deuterated analogs. Azides are highly reactive, enabling applications in bioorthogonal chemistry, whereas methyl groups (e.g., DNOC) enhance lipophilicity, favoring pesticidal activity .
  • Nitro Group Positioning: 2,4-Dinitrophenol exhibits meta-directing nitro groups, influencing its acidity (pKa ~4.1) and solubility, whereas 4,6-dinitro derivatives (e.g., DNOC) display stronger electron-withdrawing effects, reducing ring reactivity .

Stability and Analytical Considerations

  • Azido Derivatives: The azide group in this compound may introduce instability under heat or light, requiring careful handling. In contrast, deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) exhibit enhanced isotopic stability for tracer studies .
  • Recovery Challenges: Compounds like DNOC and 2,4-dinitrophenol show poor recovery (<50%) in gas chromatography due to polar functional groups and degradation during extraction .

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